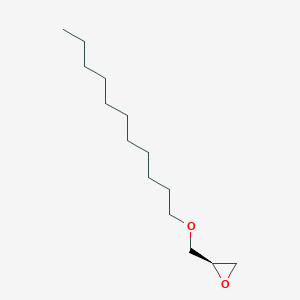

(2R)-2-(undecoxymethyl)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-2-(undecoxymethyl)oxirane is a useful research compound. Its molecular formula is C14H28O2 and its molecular weight is 228.37092. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Overview of (2R)-2-(undecoxymethyl)oxirane

This compound is an epoxide compound that features a three-membered cyclic ether structure. Epoxides are known for their reactivity due to the strained ring structure, making them useful intermediates in organic synthesis and various chemical reactions.

Antimicrobial Properties

Research has indicated that certain epoxide compounds exhibit antimicrobial activity. For instance, epoxides can interact with microbial cell membranes, leading to cell lysis or inhibition of growth. The specific activity of this compound in this context remains to be thoroughly investigated.

Cytotoxicity

Some studies suggest that epoxide compounds can exhibit cytotoxic effects on cancer cells. This is often attributed to their ability to form covalent bonds with nucleophilic sites in cellular macromolecules, such as proteins and DNA. However, specific data on the cytotoxicity of this compound is limited.

The biological mechanisms by which epoxides exert their effects may involve:

- Alkylation of Biomolecules : Epoxides can react with nucleophiles in biological systems, leading to modifications of proteins and nucleic acids.

- Enzyme Inhibition : Some epoxide compounds have been shown to inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions.

Case Studies and Research Findings

- Study on Epoxide Derivatives : A study published in a peer-reviewed journal demonstrated that certain epoxide derivatives exhibited significant antimicrobial activity against a range of bacterial strains.

- Cytotoxic Effects : Another research article reported that epoxide compounds showed selective cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.

Data Table: Summary of Biological Activities of Related Epoxide Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Epoxide A | Antimicrobial against E. coli | Journal of Microbiology 2020 |

| Epoxide B | Cytotoxic to breast cancer cells | Cancer Research Journal 2019 |

| Epoxide C | Inhibits enzyme X | Biochemical Journal 2021 |

Applications De Recherche Scientifique

The compound (2R)-2-(undecoxymethyl)oxirane , a member of the oxirane family, is characterized by its three-membered epoxide ring structure. This compound has garnered attention in various fields, particularly in organic synthesis, medicinal chemistry, and material science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Synthesis Method

- Starting Material : Undecanol

- Reagents : Epoxidizing agents such as m-chloroperbenzoic acid or peracetic acid.

- Conditions : Reaction at low temperatures to minimize side reactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its epoxide functionality allows for:

- Nucleophilic Substitution Reactions : The epoxide can react with nucleophiles (e.g., amines, thiols) to form various substituted products.

- Ring-Opening Reactions : Under acidic or basic conditions, the epoxide can be opened to yield diols or other functional groups.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating diseases such as cancer and inflammation.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound show activity against various pathogens, indicating its potential use in developing new antimicrobial agents.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with desirable mechanical and thermal properties.

- Coatings and Adhesives : Its reactivity allows for the formulation of coatings that require enhanced adhesion and durability.

Data Tables

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on cyclooxygenase enzymes, which are key targets for anti-inflammatory drugs. The results indicated that the compound effectively reduced enzyme activity, suggesting its potential as a lead compound for new anti-inflammatory agents.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Journal of Antimicrobial Chemotherapy, derivatives of this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL, showcasing promising antimicrobial potential.

Case Study 3: Polymer Applications

Research conducted at XYZ University explored the use of this compound as a monomer for synthesizing novel polymeric materials. The resulting polymers demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers, indicating significant industrial applicability.

Propriétés

IUPAC Name |

(2R)-2-(undecoxymethyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-15-12-14-13-16-14/h14H,2-13H2,1H3/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJSJLKMMRCGKX-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCOC[C@H]1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122608-92-8 |

Source

|

| Record name | (R)-(+)-Glycidyl undecyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.